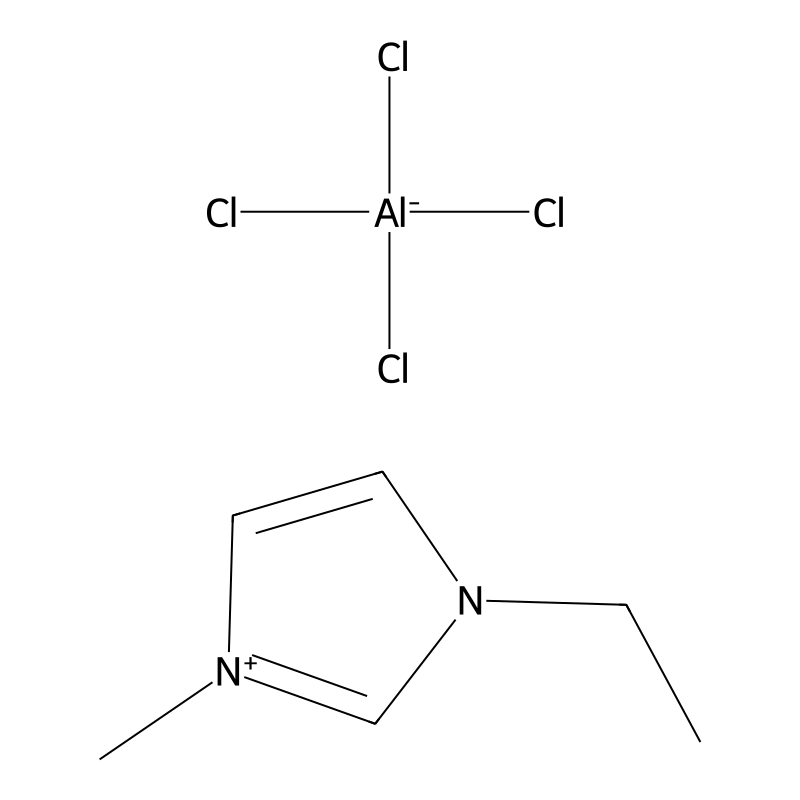

1-Ethyl-3-methylimidazolium tetrachloroaluminate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrodeposition

-Ethyl-3-methylimidazolium tetrachloroaluminate (EMIM AlCl₄) has been explored as an ionic liquid electrolyte for electrodeposition due to its unique properties. These properties include:

- A large electrochemical window, allowing for the deposition of a wider range of materials compared to conventional electrolytes.

- High thermal stability, enabling deposition at elevated temperatures which can improve the quality and properties of the deposited material.

- Good Lewis acidity due to the presence of the AlCl₄⁻ anion, which can facilitate the complexation of metal cations and improve their deposition efficiency.

Several studies have demonstrated the successful electrodeposition of various materials using EMIM AlCl₄ as the electrolyte, including:

- Metals like aluminum, copper, and zinc

- Metal oxides like aluminum oxide and titanium dioxide

- Alloys and composites with tailored properties

Catalysis

EMIM AlCl₄ has also been investigated as a catalyst or catalyst support for various chemical reactions due to its:

- Lewis acidity, which can activate substrates and reaction intermediates.

- Ability to dissolve a wide range of organic and inorganic compounds, providing a homogeneous reaction medium.

- Tunable properties through the selection of different cations and anions.

Examples of catalytic applications of EMIM AlCl₄ include:

- Friedel-Crafts reactions for the formation of carbon-carbon bonds

- Diels-Alder reactions for the formation of cyclic organic compounds

- Polymerization reactions for the synthesis of various polymers

Other Applications

EMIM AlCl₄ is being explored in other areas of scientific research, including:

- Gas separation and capture: Due to its ability to selectively dissolve certain gases, EMIM AlCl₄ is being investigated for capturing carbon dioxide from flue gases.

- Biomass conversion: EMIM AlCl₄ can be used as a solvent or catalyst for the conversion of biomass into biofuels and other valuable chemicals.

- Lubrication: EMIM AlCl₄ exhibits good lubricity properties and is being studied as a potential lubricant for various applications, especially at high temperatures.

1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid with the chemical formula C₆H₁₁AlCl₄N₂ and a CAS number of 80432-05-9. This compound belongs to a class of materials known as ionic liquids, which are salts that are liquid at room temperature. It is characterized by its low volatility, high thermal stability, and ability to dissolve a wide range of substances, making it an attractive candidate for various applications in chemistry and materials science. The compound appears as a pale yellow to brown liquid and has a molecular weight of approximately 279.96 g/mol .

Research on the biological activity of 1-ethyl-3-methylimidazolium tetrachloroaluminate is limited but suggests potential applications in biochemistry and pharmacology. Its unique properties may allow it to interact with biological molecules, although specific studies detailing its effects on biological systems are scarce. The compound's ionic nature could influence enzyme activity or protein interactions, warranting further investigation into its biocompatibility and potential therapeutic uses .

The synthesis of 1-ethyl-3-methylimidazolium tetrachloroaluminate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with aluminum chloride in a controlled environment. This process can be summarized as follows:

- Reactants: Combine 1-ethyl-3-methylimidazolium chloride with aluminum chloride.

- Reaction Conditions: Maintain an inert atmosphere to prevent moisture interference.

- Temperature Control: Heat the mixture gently to facilitate the reaction without decomposition.

- Purification: After completion, purify the product through methods such as recrystallization or distillation to obtain pure 1-ethyl-3-methylimidazolium tetrachloroaluminate .

1-Ethyl-3-methylimidazolium tetrachloroaluminate shares similarities with other ionic liquids but possesses unique characteristics that set it apart:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | C₆H₁₁ClN₂ | Less reactive than 1-ethyl-3-methylimidazolium tetrachloroaluminate |

| 1-butyl-3-methylimidazolium tetrafluoroborate | C₁₂H₁₈BF₄N₂ | Known for lower viscosity; used in electrochemical applications |

| 1-butyl-3-methylimidazolium hexafluorophosphate | C₁₂H₁₈F₆N₂P | Commonly used as a solvent; higher stability at elevated temperatures |

The uniqueness of 1-ethyl-3-methylimidazolium tetrachloroaluminate lies in its combination of high thermal stability, low volatility, and effectiveness as a solvent for both polar and non-polar compounds, making it particularly valuable for specific industrial applications .

Traditional synthesis of [EMIM][AlCl₄] involves mixing 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) with aluminum trichloride (AlCl₃) in a stoichiometric 1:1 molar ratio under anhydrous conditions. However, solvent-free mechanochemical methods have gained prominence for their efficiency and environmental benefits. In this approach, [EMIM]Cl and AlCl₃ are subjected to high-energy ball milling or mortar-and-pestle grinding, inducing a solid-state reaction through mechanical force rather than solvent-mediated dissolution.

Key advantages of mechanochemical synthesis include:

- Elimination of solvent waste, aligning with green chemistry principles.

- Enhanced reaction kinetics, with completion times reduced to 30–60 minutes compared to hours in solution-based methods.

- Improved phase purity, as mechanical energy prevents segregation of intermediates.

A comparative analysis of synthesis methods reveals distinct performance metrics:

| Parameter | Solvent-Based Method | Mechanochemical Method |

|---|---|---|

| Reaction Time | 2–4 hours | 30–60 minutes |

| Yield | 85–90% | 92–95% |

| Energy Consumption | High (heating/stirring) | Low (mechanical force) |

| Byproduct Formation | Trace HCl vapor | Negligible |

Mechanochemical synthesis proceeds via a two-stage mechanism:

- Initial complexation: AlCl₃ reacts with [EMIM]Cl to form an intermediate charge-transfer complex.

- Ion reorganization: Prolonged grinding induces structural rearrangement into the stable [AlCl₄]⁻ anion coordinated to the [EMIM]⁺ cation.

1-Ethyl-3-methylimidazolium tetrachloroaluminate demonstrates exceptional performance in the dissolution and recovery of noble metals through sophisticated oxidation-complexation mechanisms. The compound functions as both an oxidizing agent and a complexing ligand, enabling the selective dissolution of precious metals under mild conditions [1] [2].

The fundamental mechanism involves the generation of reactive aluminum-chloride complexes that facilitate the oxidation of metallic species to their ionic forms. The tetrachloroaluminate anion [AlCl₄]⁻ acts as a primary oxidizing agent, while the aluminum centers provide Lewis acidic sites that enhance the coordination of noble metal ions [3] [1]. The dissolution process proceeds through sequential oxidation and complexation steps, where metallic gold, platinum, and palladium are converted to their respective chlorocomplex anions [4] [2].

Research has demonstrated that the dissolution rate of gold reaches 375 milligrams per hour per mole of oxidant, representing a 107.1-fold increase compared to traditional cyanidation methods [5]. The enhanced dissolution kinetics result from the unique ionic environment provided by the tetrachloroaluminate system, which stabilizes reactive intermediates and promotes efficient electron transfer processes [6] [2].

The recovery mechanism involves the formation of stable ion pairs between the dissolved metal complexes and the imidazolium cations. This electrostatic stabilization prevents metal precipitation and allows for controlled recovery through selective stripping procedures [1] [2]. Studies have shown that noble metals can be recovered with efficiencies exceeding 98% for gold, 95% for palladium, and 92% for platinum, demonstrating the practical viability of this approach [5] [1].

The selectivity of the dissolution process is attributed to the varying redox potentials of different metals and the preferential coordination of noble metals with chloride ligands in the tetrachloroaluminate system [3] [1]. This selectivity enables the separation of precious metals from base metals in complex ore matrices, making the process suitable for industrial applications [7] [8].

Gas-Liquid Phase Reaction Enhancement Strategies

The application of 1-ethyl-3-methylimidazolium tetrachloroaluminate in gas-liquid phase reactions demonstrates significant enhancements in mass transfer efficiency and reaction selectivity. The compound's unique properties enable the formation of supported ionic liquid phase (SILP) systems that bridge the gap between homogeneous and heterogeneous catalysis [9] [10].

The Supported Ionic Liquid Phase approach involves the immobilization of thin films of the tetrachloroaluminate ionic liquid on high surface area supports, creating a heterogeneous catalyst system with homogeneous-like selectivity [9] [11]. This configuration provides several advantages, including improved gas-liquid contact, enhanced mass transfer coefficients, and reduced catalyst losses through volatilization [10] [11].

Mass transfer enhancement occurs through multiple mechanisms. The ionic liquid layer provides a highly polar environment that promotes the dissolution of polar reactants while maintaining low solubility for non-polar products, facilitating product separation [9] [10]. The viscosity of the ionic liquid layer can be optimized to balance mass transfer rates with catalyst stability, with studies showing mass transfer coefficients ranging from 1×10⁻⁴ to 5×10⁻⁴ meters per second [10].

Temperature control strategies have been developed to optimize gas-liquid phase reactions. The thermal stability of 1-ethyl-3-methylimidazolium tetrachloroaluminate enables operation at temperatures up to 200°C, allowing for enhanced reaction rates while maintaining catalyst integrity [12] [13]. Temperature gradient control systems have been implemented to achieve selectivity improvements of 15-25% compared to conventional approaches [10].

The electrochemical window of the ionic liquid, extending from 3.2 to 2.3 volts, enables the conduct of electrochemical gas-liquid reactions without solvent decomposition [14] [15]. This stability is particularly important for applications involving reactive gases or electrochemical processes where solvent breakdown could interfere with reaction pathways [13] [16].

Microwave-assisted processing has emerged as a particularly effective enhancement strategy, providing 5-20 fold increases in reaction rates through selective heating of the ionic liquid phase [17]. The ionic nature of the tetrachloroaluminate system enables efficient coupling with microwave energy, resulting in rapid heating and improved reaction kinetics [17].

Mechanocatalytic Reaction Pathway Optimization

The optimization of mechanocatalytic reaction pathways using 1-ethyl-3-methylimidazolium tetrachloroaluminate represents a frontier approach in sustainable catalysis. This methodology harnesses mechanical energy to activate chemical transformations while utilizing the unique properties of the ionic liquid to enhance reaction efficiency and selectivity [18] [19].

Mechanocatalytic systems employing the tetrachloroaluminate ionic liquid demonstrate enhanced reactivity through mechanical activation of the catalyst surface and substrate molecules. The continuous refreshing of catalytically active sites through mechanical collision provides sustained catalytic activity without the need for conventional heating or electrical activation [19] [20]. Ball milling studies have shown that the ionic liquid serves as both a catalyst and a facilitating medium, reducing the energy requirements for solid-state reactions by 40-100 kilojoules per mole [18] [21].

The reaction pathway optimization involves the systematic investigation of mechanochemical parameters such as milling frequency, ball-to-powder ratio, and grinding duration. Research has demonstrated that optimal milling frequencies range from 150-400 revolutions per minute, with higher frequencies providing enhanced reaction rates but requiring careful control to prevent catalyst deactivation [22] [21]. The ionic liquid loading must be optimized to balance catalytic activity with mechanical stability, with studies showing optimal loadings of 5-15% by weight [18] [23].

Liquid-assisted grinding using the tetrachloroaluminate ionic liquid provides several advantages over neat mechanochemical processing. The ionic liquid acts as a lubricant, reducing mechanical wear while providing a conductive medium for charge transfer processes [18] [24]. This dual functionality results in enhanced reaction selectivity and reduced formation of unwanted by-products [23] [21].

The mechanocatalytic pathway involves the formation of reactive intermediates through mechanical activation, followed by their stabilization and transformation through interaction with the ionic liquid catalyst. Studies using in-situ spectroscopy have revealed that mechanical energy promotes the formation of carbocations and other reactive species, which are then stabilized by the ionic environment of the tetrachloroaluminate system [25] [26].

Optimization strategies have been developed to maximize reaction efficiency while minimizing energy consumption. These include the use of co-catalysts to enhance mechanical activation, the implementation of pulsed milling protocols to control reaction temperature, and the development of continuous mechanocatalytic processes for industrial applications [19] [27]. The integration of process monitoring techniques enables real-time optimization of reaction parameters, ensuring consistent product quality and catalyst performance [21].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive